molecular formula C15H10ClFIN3O B11831707 N-(3-chloro-2-fluoro-phenyl)-6-iodo-7-methoxy-quinazolin-4-amine

N-(3-chloro-2-fluoro-phenyl)-6-iodo-7-methoxy-quinazolin-4-amine

Cat. No.: B11831707
M. Wt: 429.61 g/mol
InChI Key: OLXVIMXSTGINLQ-UHFFFAOYSA-N
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Description

N-(3-chloro-2-fluoro-phenyl)-6-iodo-7-methoxy-quinazolin-4-amine is a complex organic compound that belongs to the quinazoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-fluoro-phenyl)-6-iodo-7-methoxy-quinazolin-4-amine typically involves a multi-step process. One common method starts with the preparation of 3-chloro-2-fluoroaniline, which is then subjected to iodination to introduce the iodo group. The resulting intermediate is then reacted with 7-methoxy-4-chloroquinazoline under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-fluoro-phenyl)-6-iodo-7-methoxy-quinazolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The halogen atoms (chloro, fluoro, and iodo) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while nucleophilic substitution of the halogen atoms can produce a variety of substituted quinazoline derivatives.

Scientific Research Applications

N-(3-chloro-2-fluoro-phenyl)-6-iodo-7-methoxy-quinazolin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-fluoro-phenyl)-6-iodo-7-methoxy-quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-fluoro-phenyl)-6-iodo-7-methoxy-quinazolin-4-amine: shares structural similarities with other quinazoline derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial fields.

Properties

Molecular Formula

C15H10ClFIN3O

Molecular Weight

429.61 g/mol

IUPAC Name

N-(3-chloro-2-fluorophenyl)-6-iodo-7-methoxyquinazolin-4-amine

InChI

InChI=1S/C15H10ClFIN3O/c1-22-13-6-12-8(5-10(13)18)15(20-7-19-12)21-11-4-2-3-9(16)14(11)17/h2-7H,1H3,(H,19,20,21)

InChI Key

OLXVIMXSTGINLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=CC=C3)Cl)F)I

Origin of Product

United States

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